molecular formula C10H3BrN2OS B12841773 2-(2-Bromo-6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-ylidene)malononitrile

2-(2-Bromo-6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-ylidene)malononitrile

Katalognummer: B12841773
Molekulargewicht: 279.11 g/mol
InChI-Schlüssel: XFSPCBVZUFKAMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Bromo-6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-ylidene)malononitrile is an organic compound with the molecular formula C10H3BrN2OS and a molecular weight of 279.11 g/mol . This compound is known for its unique structure, which includes a bromine atom, a thiophene ring, and a malononitrile group. It is used in various scientific research applications due to its interesting chemical properties.

Vorbereitungsmethoden

The synthesis of 2-(2-Bromo-6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-ylidene)malononitrile typically involves organic synthesis techniques. . The reaction conditions often require a controlled environment to avoid the formation of unwanted by-products. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity .

Analyse Chemischer Reaktionen

2-(2-Bromo-6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-ylidene)malononitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2-(2-Bromo-6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-ylidene)malononitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(2-Bromo-6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-ylidene)malononitrile involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence various biochemical processes .

Vergleich Mit ähnlichen Verbindungen

2-(2-Bromo-6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-ylidene)malononitrile can be compared with other similar compounds, such as:

  • 2-(2-Bromo-4-oxo-4H-cyclopenta[b]thiophen-6(5H)-ylidene)malononitrile
  • 2-(2-Bromo-5,6-dihydro-6-oxo-4H-cyclopenta[b]thien-4-ylidene)malononitrile

These compounds share structural similarities but differ in their specific functional groups and reactivity.

Eigenschaften

Molekularformel

C10H3BrN2OS

Molekulargewicht

279.11 g/mol

IUPAC-Name

2-(2-bromo-6-oxocyclopenta[b]thiophen-4-ylidene)propanedinitrile

InChI

InChI=1S/C10H3BrN2OS/c11-9-2-7-6(5(3-12)4-13)1-8(14)10(7)15-9/h2H,1H2

InChI-Schlüssel

XFSPCBVZUFKAMV-UHFFFAOYSA-N

Kanonische SMILES

C1C(=C(C#N)C#N)C2=C(C1=O)SC(=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.